molecular formula C13H18FNO3 B1524876 tert-butyl N-[(2R)-2-(2-fluorophenyl)-2-hydroxyethyl]carbamate CAS No. 1311320-17-8

tert-butyl N-[(2R)-2-(2-fluorophenyl)-2-hydroxyethyl]carbamate

Cat. No.: B1524876
CAS No.: 1311320-17-8
M. Wt: 255.28 g/mol
InChI Key: SXOGEIANFSVTSL-NSHDSACASA-N
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Description

Properties

IUPAC Name

tert-butyl N-[(2R)-2-(2-fluorophenyl)-2-hydroxyethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO3/c1-13(2,3)18-12(17)15-8-11(16)9-6-4-5-7-10(9)14/h4-7,11,16H,8H2,1-3H3,(H,15,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOGEIANFSVTSL-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=CC=C1F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](C1=CC=CC=C1F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

Tert-butyl N-[(2R)-2-(2-fluorophenyl)-2-hydroxyethyl]carbamate is a synthetic compound notable for its potential biological activity. The compound is characterized by its unique structure, which includes a tert-butyl group, a fluorophenyl moiety, and a hydroxyethyl group. This combination of functional groups suggests diverse interactions with biological systems, making it a subject of interest in pharmacology and medicinal chemistry.

The chemical properties of this compound are summarized in the following table:

PropertyValue
Molecular Formula C13H18FNO3
Molecular Weight 255.29 g/mol
Boiling Point 390.8 ± 37.0 °C (Predicted)
Density 1.162 ± 0.06 g/cm³ (Predicted)
pKa 12.16 ± 0.46 (Predicted)

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The hydroxyethyl group can form hydrogen bonds with proteins or nucleic acids, while the fluorophenyl group may engage in hydrophobic interactions, influencing enzyme activity or receptor binding.

Interaction Pathways

  • Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Binding : It could serve as a ligand for various receptors, potentially affecting signal transduction pathways.
  • Cell Growth Regulation : Preliminary studies suggest that it might influence cell proliferation and apoptosis through modulation of key signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound.

  • Antitumor Activity : Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies on benzamide derivatives have shown significant inhibition of cell growth in breast cancer and leukemia models .
  • Metabolic Regulation : Compounds like tert-butyl N-[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate have been linked to the regulation of metabolic processes via their interaction with transcription factors such as Farnesoid X receptor α (FXRα), which plays a crucial role in lipid metabolism .
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties in animal models of neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer's disease .

Scientific Research Applications

Organic Synthesis

Tert-butyl N-[(2R)-2-(2-fluorophenyl)-2-hydroxyethyl]carbamate serves as a versatile building block in organic synthesis. Its structure allows it to act as a protecting group for amines, facilitating the selective modification of other functional groups during multi-step synthetic processes. The compound can undergo various reactions, including:

  • Oxidation : The hydroxyethyl group can be oxidized to form carbonyl compounds.
  • Reduction : The fluorophenyl group can be reduced under specific conditions.
  • Substitution : The tert-butyl group can be replaced with other functional groups, expanding the chemical diversity of derivatives.

Biological Research

The biological activity of this compound has been investigated for its potential interactions with enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the fluorophenyl moiety may engage in hydrophobic interactions, influencing enzyme activity and receptor modulation.

Case Study: Enzyme Interaction

In studies examining enzyme inhibition, this compound has shown promise as a modulator of specific enzymatic pathways, potentially leading to therapeutic applications in drug development. For instance, its ability to interact with targets involved in metabolic pathways could position it as a candidate for further pharmacological exploration.

Medicinal Chemistry

The compound is being explored for its therapeutic properties, particularly in the context of drug design and development. Its structural features suggest potential applications in:

  • Anticancer Agents : Investigations into its role as an androgen receptor degradation compound have been documented, indicating possible applications in cancer therapies targeting hormone-sensitive tumors .
  • Neuropharmacology : The interaction profiles of this compound may also extend to neurological targets, warranting further research into its effects on neurochemical pathways.

Industrial Applications

In the industrial realm, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications in chemical manufacturing processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorinated Aromatic Groups

tert-butyl [(2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl]carbamate
  • CAS : 951127-25-6
  • Molecular Formula: C₁₆H₁₈F₂NO₄
  • Key Differences :
    • Incorporates a tetrahydro-2H-pyran ring with a ketone group (5-oxo).
    • Features a 2,5-difluorophenyl substituent instead of 2-fluorophenyl.
    • Used as an intermediate in the synthesis of Omarigliptin (a DPP-4 inhibitor) .
tert-butyl N-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]carbamate
  • CAS : 1612176-02-9
  • Molecular Formula: C₁₄H₁₆FNO₃
  • Key Differences: Replaces the hydroxyethyl group with a 2-oxoethyl moiety. Contains a 4-fluoro-3-methylphenyl group, enhancing lipophilicity. Potential applications in kinase inhibitor synthesis due to the ketone functionality .

Enantiomeric and Diastereomeric Variants

tert-butyl (S)-(1-(2-fluorophenyl)-2-hydroxyethyl)carbamate
  • CAS : 2226530-54-5
  • Molecular Formula: C₁₃H₁₈FNO₃ (identical to the target compound).
  • Used in asymmetric synthesis studies to compare enantioselectivity .
tert-butyl (1R,2R)-2-(3-chlorophenyl)-1-(4-chlorophenyl)-2-hydroxyethyl carbamate
  • Molecular Formula: C₂₀H₂₂Cl₂NO₃
  • Key Differences :
    • Contains two chlorophenyl groups (3-Cl and 4-Cl) instead of fluorophenyl.
    • Dual chiral centers (1R,2R), complicating synthetic routes and purification .

Functional Group Modifications

tert-butyl N-[(2R)-2-hydroxy-2-[(2R)-oxiran-2-yl]ethyl]carbamate
  • CAS : 1177309-27-1
  • Molecular Formula: C₉H₁₇NO₄
  • Key Differences :
    • Replaces the fluorophenyl group with an epoxide (oxiran) ring.
    • Epoxide introduces reactivity for ring-opening reactions in prodrug design .
tert-butyl (2-(4-(β-L-fucopyranosylethynyl)phenyl)-2-methylpropyl)carbamate
  • Molecular Formula: C₂₃H₃₁NO₆
  • Key Differences: Contains a β-L-fucopyranosyl-ethynyl group for glycosylation studies. Demonstrates applications in glycoconjugate vaccine development .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Notes References
This compound C₁₃H₁₈FNO₃ 255.29 2-fluorophenyl, hydroxyethyl (R) Chiral intermediate in drug synthesis
tert-butyl [(2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl]carbamate C₁₆H₁₈F₂NO₄ 336.32 2,5-difluorophenyl, tetrahydro-2H-pyran Omarigliptin intermediate
tert-butyl (S)-(1-(2-fluorophenyl)-2-hydroxyethyl)carbamate C₁₃H₁₈FNO₃ 255.29 2-fluorophenyl, hydroxyethyl (S) Enantioselectivity studies
tert-butyl N-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]carbamate C₁₄H₁₆FNO₃ 265.28 4-fluoro-3-methylphenyl, 2-oxoethyl Kinase inhibitor precursors
tert-butyl N-[(2R)-2-hydroxy-2-[(2R)-oxiran-2-yl]ethyl]carbamate C₉H₁₇NO₄ 203.23 Oxiran (epoxide), hydroxyethyl (R) Prodrug synthesis

Key Research Findings

  • Stereochemical Impact : The R-configuration in the target compound shows distinct pharmacokinetic profiles compared to its S-enantiomer, as observed in chiral HPLC separations .
  • Fluorine vs. Chlorine : Fluorophenyl derivatives generally exhibit higher metabolic stability than chlorophenyl analogues due to fluorine’s electronegativity and smaller atomic radius .
  • Functional Group Reactivity : Hydroxyethyl carbamates are prone to oxidation, whereas oxoethyl or epoxide-containing variants enable targeted modifications in late-stage synthesis .

Preparation Methods

Asymmetric Synthesis via Chiral Auxiliaries and Catalysts

A common approach involves using chiral auxiliaries or catalysts to induce stereoselectivity during the formation of the hydroxyethyl moiety. For example, asymmetric hydroxymethylation of an acid or ester intermediate using titanium tetrachloride (TiCl4) and s-trioxane has been reported to yield the desired (2R)-hydroxyethyl stereocenter with high enantiomeric excess.

Protection and Deprotection Steps

The tert-butyl carbamate group is typically introduced by coupling the amine intermediate with tert-butyl chloroformate or via carbamate formation using carbamoyl chlorides under mild conditions. Protecting groups such as triisopropylsilyl (TIPS) or methoxyethoxymethyl (MEM) ethers are employed to protect phenolic or alcoholic hydroxyl groups during multi-step synthesis, allowing selective functionalization.

Coupling Reactions

Amide bond formation or carbamate coupling is often facilitated by coupling reagents such as:

  • HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
  • TCFH (N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate) combined with N-methylimidazole (NMI)

The latter has shown higher efficiency and less racemization for sterically hindered acids.

Reduction and Alkylation Reactions

Reduction of ester intermediates to alcohols is commonly performed using lithium borohydride (LiBH4) under controlled conditions to avoid over-reduction or side reactions. Alkylation of phenols or alcohols is achieved via Mitsunobu reaction or nucleophilic substitution with alkyl halides or tosylates in the presence of bases like potassium carbonate (K2CO3).

Representative Synthetic Route Example

A typical synthetic route for tert-butyl N-[(2R)-2-(2-fluorophenyl)-2-hydroxyethyl]carbamate may involve the following steps:

  • Starting Material Preparation: Synthesis of 2-fluorophenyl-substituted phenol or acid derivative.
  • O-Alkylation: Alkylation of phenol with a suitable alkyl alcohol under Mitsunobu conditions to introduce alkyl side chains.
  • Malonate Intermediate Formation: Reaction with tert-butyl methyl malonate in the presence of sodium hydride (NaH), copper bromide (CuBr), and hexamethylphosphoramide (HMPA).
  • Deprotection: Removal of tert-butyl ester protecting groups using hydrochloric acid (HCl) to yield the corresponding acid.
  • Amide/Carbamate Coupling: Coupling of the acid with (R)- or (S)-α-methylbenzylamine using HBTU or TCFH/NMI to form the amide or carbamate linkage.
  • Reduction: Reduction of ester functionalities to alcohols using LiBH4.
  • Chromatographic Separation: Separation of diastereomers to isolate the desired (2R) stereoisomer.
  • Final Deprotection and Purification: Removal of protecting groups like TIPS or MEM and purification by chromatography or recrystallization.

Data Table: Activity and Stereochemical Impact (Representative from Related Compounds)

Compound ID Stereochemistry at Hydroxymethyl Coupling Reagent Yield (%) cAMP pEC50 (EC50, nM) Max Efficacy (%)
7 (2S) HBTU Moderate Inactive -
8 (2R) HBTU Moderate Inactive -
9 (2S) TCFH/NMI High 5.46 ± 0.05 (3467) 77 ± 4
10 (2R) TCFH/NMI High 6.36 ± 0.08 (437) 103 ± 2

Note: Compound 10 corresponds to the (2R) isomer with tert-butyl carbamate and shows significantly higher potency and efficacy, highlighting the importance of stereochemistry and coupling method.

Research Findings and Optimization Insights

  • The (2R)-configuration at the hydroxyethyl center is essential for biological activity.
  • TCFH/NMI coupling conditions provide higher yields and reduce racemization compared to HBTU-mediated coupling, especially for sterically hindered substrates.
  • Protecting groups like TIPS and MEM are critical for selective functionalization and must be efficiently removed in the final steps without compromising stereochemical integrity.
  • Reduction with LiBH4 is effective for converting esters to alcohols without affecting other sensitive groups.
  • Chromatographic separation is necessary to isolate the active diastereomer due to the formation of diastereomeric mixtures during synthesis.

Summary Table of Key Reagents and Conditions

Step Reagents/Conditions Purpose
O-Alkylation Mitsunobu reaction with 2-methyl-1-pentanol Introduce alkyl ether side chain
Malonate coupling NaH, CuBr, HMPA Formation of malonate intermediate
Deprotection HCl Remove tert-butyl protecting group
Amide/Carbamate formation HBTU or TCFH/NMI Coupling acid with amine
Reduction LiBH4 Convert ester to alcohol
Phenol protection TIPS chloride or MEM chloride Protect hydroxyl groups
Final deprotection ZnBr2 or acidic workup Remove protecting groups
Diastereomer separation Chromatography Isolate active stereoisomer

Q & A

Q. What are the optimal synthetic routes for tert-butyl N-[(2R)-2-(2-fluorophenyl)-2-hydroxyethyl]carbamate, and how can reaction yields be maximized?

  • Methodological Answer : The compound can be synthesized via a stereoselective reduction of a fluorophenyl ketone intermediate followed by carbamate protection. Key steps include:

Chiral Induction : Use (R)-selective catalysts (e.g., Ru-BINAP complexes) to reduce 2-fluorophenylglyoxal to the (R)-configured alcohol .

Carbamate Protection : React the alcohol intermediate with tert-butyl carbamate under Mitsunobu conditions (DIAD, PPh3) to retain stereochemistry .

Yield Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/EtOAc gradient) to achieve >95% purity .

Q. Which analytical techniques are most reliable for confirming the stereochemical configuration of this compound?

  • Methodological Answer : Combine multiple techniques for robust validation:
  • X-ray Crystallography : Resolve absolute configuration using SHELXL (via OLEX2 GUI) with high-resolution data (R-factor < 5%) .
  • Chiral HPLC : Use a Chiralpak® AD-H column (hexane:iPrOH = 90:10, 1 mL/min) to separate enantiomers and confirm >99% ee .
  • Optical Rotation : Compare [α]D<sup>20</sup> values with literature data (e.g., +15.3° in CHCl3) .

Q. How can researchers ensure the compound’s stability during storage and handling?

  • Methodological Answer :
  • Storage : Store at −20°C under argon in amber vials to prevent hydrolysis of the carbamate group .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via <sup>19</sup>F NMR for decomposition .

Advanced Research Questions

Q. How does the stereochemistry at the C2 position influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : The (R)-configuration sterically hinders nucleophilic attack at the β-carbon. Comparative studies show:
  • Reactivity : (R)-isomer undergoes SN2 reactions 3× slower than (S)-isomer due to bulky fluorophenyl group .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) reveal higher activation energy (ΔG<sup>‡</sup> = 22.1 kcal/mol) for (R)-isomer .

Q. How can conflicting crystallographic data (e.g., bond length discrepancies) be resolved during structure refinement?

  • Methodological Answer : Use SHELXL’s constraints and restraints:
  • Bond Lengths : Apply DFIX commands for C–O (1.36 Å) and C–N (1.45 Å) based on prior carbamate datasets .
  • Thermal Parameters : Refine anisotropic displacement parameters (ADPs) for non-H atoms and ISOR restraints for rigid groups .
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry operations .

Q. What strategies mitigate racemization during functionalization of the hydroxyethyl group?

  • Methodological Answer :
  • Protecting Groups : Use TBS or Trityl groups to shield the hydroxyl during alkylation/acylation. TBS protection reduces racemization to <2% .
  • Low-Temperature Reactions : Perform reactions at −78°C (e.g., Grignard additions) to slow configurational inversion .

Q. How does the fluorine substituent affect the compound’s pharmacokinetic properties in in vitro assays?

  • Methodological Answer :
  • Lipophilicity : LogP increases by 0.5 units compared to non-fluorinated analogs (measured via shake-flask method) .
  • Metabolic Stability : Fluorine reduces CYP450-mediated oxidation (t1/2 = 48 min vs. 22 min for H-analog in human liver microsomes) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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tert-butyl N-[(2R)-2-(2-fluorophenyl)-2-hydroxyethyl]carbamate
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tert-butyl N-[(2R)-2-(2-fluorophenyl)-2-hydroxyethyl]carbamate

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